Cas no 4043-69-0 (Benzenamine,N-2-buten-1-yl-4-methyl-)
4043-69-0 structure
Product Name:Benzenamine,N-2-buten-1-yl-4-methyl-
CAS-nummer:4043-69-0
MF:C11H15N
MW:161.243502855301
CID:332608
PubChem ID:5356533
Update Time:2025-04-19
Benzenamine,N-2-buten-1-yl-4-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,N-2-buten-1-yl-4-methyl-
- N-[(E)-but-2-enyl]-4-methylaniline
- 1-p-Toluidino-buten-(2)
- AC1NS9BF
- AC1Q2A3S
- N-(2-butenyl)-p-toluidine
- N-[(2E)-but-2-en-1-yl]-4-methylaniline
- N-But-2-enyl-p-toluidin
- N-but-2-enyl-p-toluidine
- NSC60249
- NSC-60249
- DTXSID80418129
- AKOS024322992
- (E)-N-(but-2-enyl)-4-methylaniline
- SCHEMBL11325703
- N-CROTYL-p-TOLUIDINE
- SCHEMBL11325700
- 4043-69-0
-
- Inchi: 1S/C11H15N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+
- InChI-sleutel: JHEPPYHYYIYFQJ-ONEGZZNKSA-N
- LACHT: N(C/C=C/C)C1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 161.12055
- Monoisotopische massa: 161.12
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 132
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12A^2
- XLogP3: 3.1
Experimentele eigenschappen
- Dichtheid: 0.958
- Kookpunt: 257.4°C at 760 mmHg
- Vlampunt: 109.8°C
- Brekindex: 1.562
- PSA: 12.03
- LogboekP: 3.05600
Benzenamine,N-2-buten-1-yl-4-methyl- Gerelateerde literatuur
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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